(4-Ethynylphenyl)boronic acid

Vue d'ensemble

Description

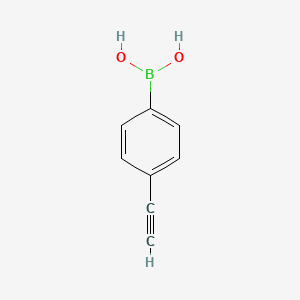

(4-Ethynylphenyl)boronic acid is an organoboron compound with the molecular formula C8H7BO2. It is characterized by the presence of a phenyl ring substituted with an ethynyl group and a boronic acid functional group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Mécanisme D'action

Target of Action

(4-Ethynylphenyl)boronic acid is an organic boron compound . It is commonly used in organic synthesis . The primary targets of this compound are other organic compounds with which it can undergo boronic ester coupling reactions to form new organic molecules . It can also act as a ligand for coordination compounds, participating in organometallic chemical reactions .

Mode of Action

The compound interacts with its targets through boronic ester coupling reactions . This involves the formation of a new bond between the boron atom in the this compound and an oxygen atom in the target molecule, resulting in a new organic molecule .

Biochemical Pathways

It is known that the compound can be used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties . It can also serve as an intermediate in the synthesis of covalent heterodyads of chlorophyll derivatives, which are applicable as supramolecular light-harvesting systems .

Pharmacokinetics

It is soluble in DMSO and methanol, albeit slightly .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new organic molecules through boronic ester coupling reactions . This can lead to the creation of complex organic structures, including those used in organometallic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and solvent. Its solubility in different solvents can affect its reactivity and the efficiency of the reactions it participates in .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (4-Ethynylphenyl)boronic acid can be synthesized through various methods. One common approach involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under mild and functional group-tolerant conditions, making them suitable for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: (4-Ethynylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to phenols or other oxygen-containing compounds.

Reduction: Formation of boron-containing reduced products.

Substitution: Reactions with halides or other electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Major Products: The major products formed from these reactions include substituted phenylboronic acids, phenols, and other boron-containing compounds .

Applications De Recherche Scientifique

Introduction to (4-Ethynylphenyl)boronic Acid

This compound, with the molecular formula CHBO and CAS number 263368-72-5, is a specialized compound widely utilized in organic synthesis and pharmaceutical development. Its unique structure allows for versatile applications, particularly in the field of medicinal chemistry and materials science.

Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in a range of cross-coupling reactions, which are essential for constructing complex organic molecules. For instance, it has been employed in Suzuki-Miyaura coupling reactions to form biaryl compounds that are significant in drug discovery .

Chemical Modification of Biomolecules

Recent studies have highlighted the utility of this compound in the selective chemical modification of nucleic acids. It has been shown to facilitate the incorporation of boronic acid moieties into oligonucleotides, enhancing their properties for applications such as biosensors and targeted drug delivery systems. For example, modifications using this compound have demonstrated high conversion rates without degrading the nucleic acid structure .

Material Science

In material science, this compound is used to create functionalized polymers and nanomaterials. Its ability to form stable boronate esters with diols makes it suitable for developing materials with specific mechanical and thermal properties. This application is particularly relevant in creating sensors and catalysts that require precise molecular interactions .

Case Study 1: DNA Modification

A study demonstrated the successful incorporation of this compound into DNA strands. The resulting borono-modified sequences showed potential for use in aptamer development, which are crucial for detecting specific biomolecules like antibiotics in various samples. The study reported a 93% conversion rate during the modification process, showcasing the compound's efficiency in bioconjugation .

Case Study 2: Synthesis of Biaryl Compounds

In another research effort, this compound was utilized in a series of Suzuki-Miyaura reactions to synthesize diverse biaryl derivatives. The study highlighted that these derivatives exhibited enhanced biological activity, making them suitable candidates for further development into therapeutic agents .

Comparative Data Table

Comparaison Avec Des Composés Similaires

Phenylboronic acid: Lacks the ethynyl group, making it less versatile in certain synthetic applications.

4-Ethylphenylboronic acid: Contains an ethyl group instead of an ethynyl group, leading to different reactivity and applications.

4-Ethoxycarbonylphenylboronic acid:

Uniqueness: (4-Ethynylphenyl)boronic acid is unique due to its ethynyl group, which provides additional reactivity and versatility in synthetic applications. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Activité Biologique

(4-Ethynylphenyl)boronic acid (EPBA) is an organoboron compound notable for its unique structure, which includes a boronic acid functional group attached to a phenyl ring further substituted with an ethynyl group. This configuration imparts distinct chemical properties that facilitate its application in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions such as the Suzuki-Miyaura reaction. Its molecular formula is C₉H₉B, and it serves as a versatile building block in medicinal chemistry and materials science.

Anticancer Properties

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, studies have demonstrated that EPBA can inhibit proteasome activity, which is vital for maintaining cellular protein homeostasis. This inhibition leads to the accumulation of pro-apoptotic factors and subsequent cancer cell death .

Enzyme Inhibition

This compound has also been identified as a potential inhibitor of hydrolytic enzymes. This property is particularly relevant in the context of boron neutron capture therapy (BNCT), where boronic acids are utilized to target tumor cells selectively. The compound's ability to form reversible covalent bonds with diols enhances its utility in designing biosensors for biomolecule detection, including glucose monitoring systems .

Applications in Sensing

The interaction of this compound with diols allows it to function effectively in biosensing applications . It forms reversible complexes with sugars, enabling the development of sensors that detect glucose and other carbohydrates through changes in fluorescence or conductivity upon binding . This feature is particularly beneficial in medical diagnostics and monitoring.

Synthesis Methods

The synthesis of this compound typically involves methods such as the Sonogashira coupling reaction, which allows for high yields when conducted under microwave irradiation. For example, a study reported yields between 47% and 67% using this method .

Structural Analogues

Several compounds share structural similarities with this compound, each exhibiting unique reactivity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenylboronic Acid | Simple boronic acid | Widely used in Suzuki reactions but lacks ethynyl group |

| 4-Methylphenylboronic Acid | Substituted phenylboronic acid | Exhibits different reactivity due to methyl substitution |

| 3-Ethynylphenylboronic Acid | Isomeric boronic acid | Different position of ethynyl group affects reactivity |

| 4-(Trifluoromethyl)phenylboronic Acid | Halogenated boronic acid | Increased lipophilicity and altered electronic properties |

The unique combination of the ethynyl group with a boronic acid functionality enhances the reactivity and versatility of this compound compared to its analogs.

Study on Anticancer Activity

A study published in Medicinal Chemistry highlighted the effectiveness of this compound against various cancer cell lines, demonstrating a dose-dependent response in inhibiting cell proliferation. The study emphasized the potential for developing EPBA derivatives with enhanced selectivity and potency against specific cancer types .

Development of Biosensors

Another research effort focused on utilizing this compound in designing a glucose sensor. By modifying electrodes with EPBA, researchers successfully created a sensor capable of detecting glucose levels through changes in fluorescence intensity, showcasing its application in real-time monitoring systems .

Propriétés

IUPAC Name |

(4-ethynylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRYTONNYRBSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C#C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634092 | |

| Record name | (4-Ethynylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263368-72-5 | |

| Record name | (4-Ethynylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dihydroxyborophenyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Ethynylphenylboronic acid contribute to the unique properties of the platinum nanoparticles described in the research?

A: 4-Ethynylphenylboronic acid serves as a functional ligand attached to the surface of platinum nanoparticles. [] This molecule plays a crucial role in the nanoparticle's photoluminescent properties. The ethynyl group (-C≡C-) in 4-Ethynylphenylboronic acid, when bound to the platinum surface, forms a conjugated system with the nanoparticle. This conjugation allows for electron delocalization, leading to the observed photoluminescence. [] Additionally, the boronic acid moiety exhibits a high affinity for fluoride ions (F⁻). [] Upon binding with fluoride, the boron atom transitions from sp² to sp³ hybridization, disrupting the conjugated system and causing a quenching effect on the nanoparticle's photoluminescence. [] This selective and sensitive response to fluoride ions makes these functionalized nanoparticles potentially valuable for sensing applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.